2-甲基-N-(3-甲基吡啶-2-基)-6,7-二氢-5H-环戊[d]嘧啶-4-胺
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描述
Pyrimidine derivatives, such as the one you’re asking about, are known to exhibit a wide range of pharmacological activities and are often used in the design of new drugs . They have been employed in the design of privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a pyridine derivative with a pyrimidine derivative . For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using techniques like 1H and 13C NMR spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve condensation reactions, cyclization, and substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For example, the melting point can be determined experimentally, and NMR can provide information about the chemical structure .科学研究应用
接触和代谢
杂环胺 (HCA) 是在烹饪肉类过程中形成的,并且因其致癌潜力而被广泛研究。研究表明,人类通过饮食不断接触这些化合物。研究评估了食用熟肉后人类尿液中 HCA 的存在,表明这些潜在致癌化合物持续存在接触风险 (Ushiyama et al., 1991)。另一项研究重点介绍了饮食对 PhIP(一种特定的 HCA)的血清白蛋白和血红蛋白加合物的形成的影响,表明饮食是这些加合物形成的主要决定因素 (Magagnotti et al., 2000)。
致癌潜力和 DNA 加合物形成
对 PhIP 等 HCA 的致癌潜力的研究非常广泛。一项研究报告了低剂量下人类和啮齿动物中 HCA 的大分子加合物形成和代谢,表明可能导致致癌作用的显着接触和生物激活途径 (Turteltaub et al., 1999)。此外,已经量化了通过熟食接触 HCA 的情况,PhIP 被确认为各种熟食中最具 HCA 水平的 HCA (Wakabayashi et al., 1993)。
风险因素和预防策略
烹饪过程中 HCA 的形成及其潜在健康风险导致研究重点关注与接触相关的风险因素以及减轻这些风险的策略。例如,研究表明,烹饪方法、内部熟度和表面褐变/烧焦会显着促进 HCA 的形成,并提出饮食调整建议以最大程度地减少接触 (Zapico et al., 2022)。
作用机制
未来方向
属性
IUPAC Name |
2-methyl-N-(3-methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-9-5-4-8-15-13(9)18-14-11-6-3-7-12(11)16-10(2)17-14/h4-5,8H,3,6-7H2,1-2H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQSZXNBMFGWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=NC3=C2CCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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